N-(1-adamantylmethyl)-2-pyrrolidin-1-ylacetamide;hydrochloride
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Overview
Description
N-(1-adamantylmethyl)-2-pyrrolidin-1-ylacetamide;hydrochloride: is a compound that features an adamantane moiety, which is known for its rigid and bulky structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-2-pyrrolidin-1-ylacetamide;hydrochloride typically involves the following steps:
Formation of the Adamantylmethyl Intermediate: The adamantane moiety is introduced through a series of reactions, starting with the functionalization of adamantane. This can involve halogenation followed by nucleophilic substitution to introduce the desired functional group.
Coupling with Pyrrolidine: The adamantylmethyl intermediate is then coupled with pyrrolidine through an amide bond formation. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, which is achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantylmethyl)-2-pyrrolidin-1-ylacetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the functional groups attached to the adamantane or pyrrolidine moieties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the adamantane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield adamantanone or adamantanol derivatives.
Scientific Research Applications
N-(1-adamantylmethyl)-2-pyrrolidin-1-ylacetamide;hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.
Materials Science: Adamantane derivatives are known for their high thermal stability and rigidity, making them useful in the development of advanced materials.
Nanotechnology: The compound can be used in the synthesis of nanomaterials, where its rigid structure can help in the formation of well-defined nanostructures.
Biological Studies: The compound can be used as a probe to study biological processes, particularly those involving protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(1-adamantylmethyl)-2-pyrrolidin-1-ylacetamide;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantane moiety can enhance the compound’s binding affinity and selectivity, while the pyrrolidine moiety can interact with specific amino acid residues in the target protein. This interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- Adamantyl-substituted β-hydroxybutyric acids
Uniqueness
N-(1-adamantylmethyl)-2-pyrrolidin-1-ylacetamide;hydrochloride is unique due to its specific combination of the adamantane and pyrrolidine moieties. This combination provides a distinct structural framework that can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-2-pyrrolidin-1-ylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O.ClH/c20-16(11-19-3-1-2-4-19)18-12-17-8-13-5-14(9-17)7-15(6-13)10-17;/h13-15H,1-12H2,(H,18,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCAVBGKRITXEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NCC23CC4CC(C2)CC(C4)C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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